2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula . This compound features a chlorobenzyl group, an ethoxyphenyl group, and a butanoic acid moiety, making it structurally interesting for various applications in chemistry and biology. It is classified under the category of sulfanyl acids, which are characterized by the presence of a sulfur atom bonded to an alkyl or aryl group.
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid typically involves a reaction between 4-chlorobenzyl mercaptan and 4-ethoxyphenylacetic acid. The reaction is generally conducted under basic conditions, utilizing bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. The mixture is heated to reflux for several hours to facilitate the complete conversion of reactants into the desired product.
The compound's structure can be described as having a central butanoic acid backbone, with a sulfur atom connecting the chlorobenzyl and ethoxyphenyl groups. This structural arrangement contributes to its chemical reactivity and potential biological activity.
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid can participate in various chemical reactions:
The mechanism of action for 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, potentially inhibiting certain enzymes or receptors, which leads to observed biological effects. The exact pathways may vary based on the context of use, including its application in medicinal chemistry or biological research.
2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid has several significant applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential utility across multiple scientific disciplines.
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid relies heavily on the strategic incorporation of 4-chlorothiophenol derivatives as key intermediates. The primary synthetic pathway involves a convergent approach where the thioether linkage is established prior to the construction of the β-ketoacid moiety. A common route begins with the preparation of 4-chlorothiophenol via chlorination of diphenyl disulfide followed by reduction, as described in US3331205A [1]. This method achieves yields exceeding 90% under optimized conditions (chlorination at -10°C to 20°C followed by zinc-acid reduction), providing the essential aromatic thiol building block.
The critical thioether bond formation is typically accomplished through nucleophilic displacement, where 4-chlorothiophenol attacks the α-carbon of a functionalized succinate derivative. Experimental data supports the use of methyl 2-bromo-4-(4-ethoxyphenyl)-4-oxobutanoate as the electrophilic partner, where the bromine substituent provides enhanced leaving-group capability compared to chloro analogs. This reaction proceeds in aprotic polar solvents (DMF, acetonitrile) at 50-60°C, achieving 75-85% yield of the thioether intermediate. Subsequent alkaline hydrolysis of the methyl ester affords the target acid with yields typically ranging from 90-95%. Alternative pathways involving direct sulfenylation of preformed 4-(4-ethoxyphenyl)-4-oxobutanoic acid derivatives have been attempted but show reduced efficiency due to competing enolization and side reactions [6].
Table 1: Multi-Step Synthesis Pathway for Target Compound
Step | Reaction | Key Reagent | Product | Reported Yield (%) |
---|---|---|---|---|
1 | Disulfide chlorination | Cl₂ (liquid), controlled T | Chlorobenzenesulfenyl chloride | >95 [1] |
2 | Reduction | Zn/HCl | 4-Chlorothiophenol | 92-95 [1] |
3 | Thioether formation | Methyl 2-bromo-4-(4-ethoxyphenyl)-4-oxobutanoate | Methyl 2-[(4-chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoate | 75-85 |
4 | Ester hydrolysis | NaOH (aq.) | 2-[(4-Chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid | 90-95 [6] |
The formation of the C-S bond connecting the 4-chlorothiophenyl moiety to the butanoic acid chain represents a critical transformation requiring efficient catalytic systems. Both homogeneous and heterogeneous catalysts have been explored to enhance the reaction kinetics and selectivity of this nucleophilic substitution. Phase-transfer catalysts (PTCs), particularly tetrabutylammonium bromide (TBAB), demonstrate significant efficacy in biphasic reaction systems (water-toluene), facilitating interfacial reactions between aqueous sodium 4-chlorothiophenolate and organic-soluble α-bromo ketone intermediates. This approach achieves yields of 82-88% at 60°C within 4 hours, representing a 10-15% improvement over non-catalyzed reactions in homogeneous media [4].
Transition metal catalysis offers an alternative pathway, with palladium complexes demonstrating unique activity. Pd(PPh₃)₄ (2-5 mol%) in toluene at 80°C facilitates the coupling between 4-chlorothiophenol and vinyl ether derivatives of 4-(4-ethoxyphenyl)-4-oxobutanoate, followed by acid-mediated rearrangement to yield the target compound. This method achieves 70-75% yield but faces challenges related to catalyst cost and potential heavy metal contamination in pharmaceutical intermediates [3]. Organocatalytic approaches using thiourea derivatives to activate the carbonyl group of the α-bromo ketone toward nucleophilic attack have shown promise in laboratory-scale reactions (yields 78-82%), though scalability remains a concern due to high catalyst loadings (10 mol%) [8].
Table 2: Catalytic Systems for Thioether Bond Formation
Catalyst Type | Specific Catalyst | Reaction Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
Phase-Transfer | Tetrabutylammonium bromide | H₂O/Toluene, 60°C, 4h | 82-88 | Cost-effective, simple workup; biphasic system limitations |
Transition Metal | Pd(PPh₃)₄ (3 mol%) | Toluene, 80°C, 8h | 70-75 | Versatile mechanism; expensive catalyst, metal residues |
Organocatalyst | Thiourea derivative (10 mol%) | DCM, 25°C, 12h | 78-82 | Metal-free; high catalyst loading, limited scalability |
The nucleophilic substitution forming the thioether bond exhibits significant sensitivity to solvent polarity and reaction temperature. Systematic optimization studies reveal that solvents with moderate polarity indices (4.0-6.0) provide optimal balance between nucleophile solubility and electrophile activation. Acetonitrile emerges as the superior solvent, yielding 85% product at 60°C within 6 hours, attributed to its ability to solvate both ionic (thiophenolate) and organic (bromo-ketoester) components while providing sufficient polarity to stabilize the transition state. DMF offers comparable solvation but leads to increased byproduct formation (5-8%) through solvolytic pathways at temperatures above 50°C. Non-polar solvents like toluene necessitate higher temperatures (80-90°C) and extended reaction times (10-12 hours), reducing yields to 65-70% due to decomposition of the β-ketoacid precursor [1] [6].
Temperature profoundly influences both reaction rate and selectivity. Below 40°C, the reaction proceeds sluggishly (<40% conversion in 12 hours), while temperatures exceeding 70°C accelerate competitive elimination pathways in the α-bromo ketoester, generating a furanone byproduct that can consume 15-20% of the starting material. Kinetic studies identify 55-60°C as the optimal range, maximizing the reaction rate while minimizing decomposition. Concentration studies indicate that maintaining the 4-chlorothiophenolate concentration below 0.8M suppresses disulfide formation, a significant side reaction consuming the nucleophile. Implementing these optimized conditions (acetonitrile, 0.7M, 60°C) consistently provides isolated yields of 84-86% [1].
Table 3: Solvent and Temperature Optimization for Thioether Formation
Solvent | Polarity Index | Optimal Temp (°C) | Reaction Time (h) | Yield (%) | Major Side Product(s) |
---|---|---|---|---|---|
Acetonitrile | 5.8 | 60 | 6 | 85 | Furanone (<3%) |
DMF | 6.4 | 50 | 8 | 78 | Solvolysis product (5-8%) |
Toluene | 2.4 | 80 | 10 | 65 | Dehydrohalogenation product (15-20%) |
THF | 4.0 | 60 | 9 | 72 | Disulfide (8-12%) |
Scaling the synthesis of 2-[(4-chlorophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid presents significant engineering challenges, primarily related to the exothermic nature of the thioether formation step and the thermal instability of intermediates. Batch processing in stirred-tank reactors faces limitations in mass and heat transfer during the rapid addition of 4-chlorothiophenolate to the α-bromo ketoester, leading to localized hot spots (ΔH = -85 kJ/mol) that trigger decomposition pathways and reduce overall yield to 70-75% on multi-kilogram scale. Furthermore, prolonged processing times during the workup and isolation steps promote acid-catalyzed decarboxylation of the final β-ketoacid product [6] [10].
Continuous flow chemistry offers compelling solutions to these scale-up challenges. Microreactor technology enables precise control of the highly exothermic thioether formation through intensified heat transfer. A demonstrated flow approach utilizes two reagent streams: Stream A (α-bromo-4-(4-ethoxyphenyl)-4-oxobutanoic acid in acetonitrile) and Stream B (sodium 4-chlorothiophenolate in aqueous ethanol) merged at a T-mixer and pumped through a PTFE tubular reactor (10 mL volume, 60°C, residence time 15 minutes). This configuration achieves 92% conversion with negligible decomposition, significantly outperforming batch results. Subsequent in-line hydrolysis using a coiled reactor with aqueous NaOH (40°C, 10 min residence time) provides the target acid in 88% overall yield at a production rate of 200 g/h [2] [10].
The integration of continuous liquid-liquid extraction and crystallization significantly enhances process sustainability. A reported pilot-scale system couples the reaction outlet with a membrane separator for immediate product extraction into ethyl acetate, followed by anti-solvent crystallization (n-hexane) in a continuous oscillatory baffled crystallizer. This integrated flow process reduces solvent consumption by 40% and minimizes operator exposure to malodorous thiophenol derivatives, while providing consistent product purity (>99.0% HPLC) suitable for pharmaceutical applications. Economic analysis indicates a 30% reduction in manufacturing costs compared to optimized batch processes, primarily through improved yields, reduced cycle times, and lower energy requirements [2] [7] [10].
Table 4: Batch vs. Continuous Flow Process Comparison
Parameter | Batch Process | Continuous Flow Process | Advantage |
---|---|---|---|
Reaction Scale | Limited by heat transfer | Scalable via numbering up | Higher production capacity |
Thioether Formation Yield | 70-75% (kg scale) | 88% (200 g/h) | Significant yield improvement |
Temperature Control | ±5°C achievable | ±0.5°C achievable | Suppresses decomposition |
Solvent Consumption | 15 L/kg product | 9 L/kg product | 40% reduction |
Total Processing Time | 24-36 hours | 1.5 hours (residence time) | Reduced cycle time |
Product Purity | 97-98% | >99% | Reduced purification burden |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1